molecular formula C15H16F3NO B2514489 5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one CAS No. 100445-52-1

5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

Cat. No.: B2514489
CAS No.: 100445-52-1
M. Wt: 283.294
InChI Key: MDYIVHKCHZGEHV-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one (CAS 100445-52-1) is a high-purity enaminone-based compound supplied for advanced chemical and pharmaceutical research. This chemical features a core enaminone scaffold (-NH-CH=CH-C=O), which is a versatile building block in medicinal chemistry known for its therapeutic potential. The structure is further modified with a trifluoromethylphenyl group, a bioisostere that can enhance a molecule's metabolic stability, lipophilicity, and binding affinity . This compound is of significant interest in neuroscience and pharmacology, particularly in the development of novel anticonvulsant agents. Research indicates that enaminone derivatives are being actively investigated as potential therapeutics for drug-resistant epilepsy . The enaminone scaffold is a recognized pharmacophore for anticonvulsant activity, and researchers are exploring its effects on seizure-related molecular targets, such as its potential role as a positive allosteric modulator of GABA A receptors . The incorporation of the trifluoromethyl group is a strategic lead-optimization effort aimed at improving the drug-like properties and efficacy of these investigational compounds . With a molecular formula of C 15 H 16 F 3 NO and a molecular weight of 283.29 g/mol, this reagent is ideal for researchers synthesizing and evaluating novel bioactive molecules. It should be stored sealed in a dry environment at room temperature (20-22°C) . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,5-dimethyl-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO/c1-14(2)8-12(7-13(20)9-14)19-11-5-3-4-10(6-11)15(16,17)18/h3-7,19H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYIVHKCHZGEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103684
Record name 5,5-dimethyl-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100445-52-1
Record name 5,5-dimethyl-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101103684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with 3-(trifluoromethyl)aniline . The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield . The process may involve heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity . The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols . Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is extensively used in scientific research due to its diverse applications. Some of the key areas of research include:

    Chemistry: The compound is used as a building block for the synthesis of various complex molecules and as a reagent in organic synthesis.

    Biology: It is employed in the study of biological processes and the development of bioactive compounds.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in the substituents on the phenyl ring or the cyclohexenone core.

Substituent Variations on the Phenyl Ring

Electron-Withdrawing Substituents
  • 3-Nitrophenyl Analog: Structure: 5,5-Dimethyl-3-((3-nitrophenyl)amino)cyclohex-2-en-1-one. This analog is used in studies exploring electronic effects on reactivity . Applications: Likely investigated as a precursor in nitro reduction reactions or as a ligand in catalysis.
  • 4-Trifluoromethoxyphenyl Analog: Structure: 5,5-Dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one. Properties: The trifluoromethoxy (-OCF₃) group combines electronegativity with lipophilicity, enhancing membrane permeability. Molecular weight: ~425.18 g/mol (based on iodinated derivatives) . Applications: Potential use in drug discovery for central nervous system targets due to improved blood-brain barrier penetration .
Halogenated Substituents
  • 4-Bromophenyl Analog: Structure: 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one. Properties: Bromine adds steric bulk and moderate electron-withdrawing effects. Molecular weight: 279.17 g/mol; density: 1.31 g/cm³ . Applications: Useful in Suzuki coupling reactions to generate biaryl derivatives for material science applications .
Electron-Donating Substituents
  • 4-Hydroxyphenyl Analog: Structure: 3-[(4-Hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one. Properties: The hydroxyl (-OH) group increases hydrogen-bonding capacity, improving aqueous solubility. Applications: Investigated in supramolecular chemistry for crystal engineering .

Modifications to the Cyclohexenone Core

  • Bis-Cyclohexenone Derivatives: Structure: 3-({3-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}amino)-5,5-dimethylcyclohex-2-en-1-one. Properties: Two cyclohexenone rings connected via an amino linker (molecular weight: 352.47 g/mol) . Applications: Potential as a bifunctional ligand or in polymer chemistry due to extended conjugation.
  • Alkyl-Substituted Derivatives: Example: 3-[(3-Hydroxycyclohexyl)amino]-5,5-dimethylcyclohex-2-en-1-one. Properties: A hydroxycyclohexyl group introduces stereochemical complexity (molecular weight: 237.34 g/mol) . Applications: Studied for chiral recognition in asymmetric synthesis.

Physicochemical and Computational Data

Compound (Substituent) Molecular Weight (g/mol) Purity (%) Key Properties Applications
3-(Trifluoromethyl)phenyl ~309 (estimated) 98.0 High lipophilicity, metabolic stability Drug discovery, enzyme inhibition
3-Nitrophenyl - - Polar, reactive Catalysis, synthetic intermediates
4-Trifluoromethoxyphenyl 425.18 - Lipophilic, BBB penetration CNS drug candidates
4-Bromophenyl 279.17 - Steric bulk, halogen reactivity Material science, cross-coupling
Bis-Cyclohexenone 352.47 - Extended conjugation Polymer chemistry, ligand design

Research Findings and Trends

  • Crystallography : Derivatives like (E)-3-Hydroxy-5,5-dimethyl-2-(3-phenylprop-2-en-1-yl)cyclohex-2-en-1-one have been analyzed using SHELX and WinGX for crystal packing and hydrogen-bonding networks .
  • Computational Studies : Density-functional theory (DFT) methods, such as those derived from the Colle-Salvetti formula, are employed to model electronic properties and reaction mechanisms .
  • Biological Activity : Trifluoromethyl-substituted analogs are prioritized in medicinal chemistry due to their enhanced pharmacokinetic profiles .

Biological Activity

5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, particularly in relation to anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The molecular formula for this compound is C20H21F6N3O2C_{20}H_{21}F_6N_3O_2. The compound features a cyclohexene core with a trifluoromethyl-substituted phenyl group and a dimethylamino group. The presence of fluorine atoms enhances lipophilicity and may influence biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight449.4 g/mol
Melting Point147-152 °C
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has shown promising results in vitro against various cancer cell lines.

  • Mechanism of Action : The compound appears to exert its effects through DNA intercalation, disrupting the replication process in cancer cells. This mechanism is supported by structural features that promote planar configurations conducive to intercalation.
  • Case Study Findings :
    • In a study involving pancreatic cancer cell lines, the compound exhibited IC50 values of 0.051 µM against BxPC-3 cells and 0.066 µM against Panc-1 cells, indicating significant antiproliferative activity compared to normal fibroblast cells (IC50 = 0.36 µM) .
    • Extended exposure times resulted in enhanced cytotoxic effects, reinforcing the compound's potential as an anticancer agent.

Enzyme Inhibition

The compound's structural characteristics suggest potential for enzyme inhibition, particularly cholinesterases.

  • Cholinesterase Inhibition : Preliminary studies indicate that derivatives of similar compounds show competitive inhibition against acetylcholinesterase (AChE) with IC50 values ranging from 2.05 to 5.77 µM . Although specific data on this compound's activity is limited, its structural analogs provide a basis for further exploration.

Research Findings and Implications

The biological activity of this compound highlights its potential in therapeutic applications:

  • Anticancer Applications : Given its low IC50 values in cancer cell lines, this compound could be further developed into a chemotherapeutic agent.
  • Enzyme Targeting : Its potential as an AChE inhibitor opens avenues for research into treatments for neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for preparing 5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one, and how are reaction conditions optimized?

The synthesis typically involves a multi-step protocol, starting with the formation of the cyclohexenone core followed by functionalization of the aromatic amine group. Key steps include:

  • Cyclohexenone formation : Acid- or base-catalyzed cyclization of diketones or enol ethers under controlled temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DMF) to favor ring closure .
  • Amination : Coupling the trifluoromethyl-substituted aniline via nucleophilic substitution or Buchwald-Hartwig catalysis, requiring inert atmospheres (e.g., N₂) and palladium-based catalysts .
  • Purification : Thin-layer chromatography (TLC) and column chromatography are used to isolate intermediates, while NMR (¹H/¹³C) and LC-MS confirm purity and structural integrity .

Q. Which spectroscopic and computational methods are critical for characterizing this compound’s structure and electronic properties?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm regioselectivity of the amino group attachment. NOESY experiments resolve stereochemical ambiguities in the cyclohexenone ring .
  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces to predict reactivity and stability .
  • UV-Vis and IR spectroscopy : Validate conjugation effects between the cyclohexenone and aromatic amine moieties .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound, and what software is recommended for data analysis?

Single-crystal X-ray diffraction is essential for unambiguous confirmation of molecular geometry, including bond angles, torsion angles, and crystal packing.

  • Data collection : High-resolution (<1.0 Å) data at low temperatures (e.g., 100 K) minimize thermal motion artifacts .
  • Software : SHELX suite (SHELXL for refinement) and WinGX/ORTEP for visualization and validation of anisotropic displacement parameters .
  • Challenges : Twinning or disorder in the trifluoromethyl group may require restraints during refinement .

Q. What experimental strategies address discrepancies between computational predictions and observed biological activity in this compound?

Contradictions often arise from solvation effects, protein flexibility, or off-target interactions. Methodological solutions include:

  • Enhanced docking protocols : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) account for ligand-protein conformational changes over time .
  • Free-energy perturbation (FEP) : Quantifies binding affinity differences between predicted and experimental results .
  • In vitro validation : Dose-response assays (e.g., IC₅₀ determination) with orthogonal readouts (e.g., fluorescence polarization vs. SPR) confirm target engagement .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s bioactivity?

SAR studies focus on modifying:

  • Trifluoromethyl group : Replace with other electron-withdrawing groups (e.g., Cl, Br) to alter hydrophobicity and hydrogen-bonding potential .
  • Cyclohexenone ring : Introduce substituents (e.g., methyl, hydroxy) to probe steric effects on target binding .
  • Amine linker : Test alkyl vs. aryl spacers to evaluate conformational flexibility .
  • High-throughput screening (HTS) : Use fragment-based libraries to identify synergistic modifications .

Methodological Notes

  • Key tools : UCSF Chimera for 3D visualization of docking poses , Gaussian for DFT calculations , and PLATON for crystallographic validation .
  • Data contradictions : Cross-validate computational models with multiple experimental techniques (e.g., XRD + NMR) to resolve ambiguities .

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